An In-depth Technical Guide to Dimethyl 2-fluoroterephthalate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Dimethyl 2-fluoroterephthalate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Dimethyl 2-fluoroterephthalate (CAS 5292-47-7), a fluorinated aromatic building block with significant potential in medicinal chemistry, polymer science, and materials research. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, detailed characterization, and prospective applications, grounded in established chemical principles.
Core Molecular Attributes and Physicochemical Properties
Dimethyl 2-fluoroterephthalate is a disubstituted benzene derivative featuring two methyl ester functionalities and a fluorine atom. This unique substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable intermediate in targeted synthesis.
Structural and General Data
| Property | Value | Source(s) |
| CAS Number | 5292-47-7 | [1][2] |
| Molecular Formula | C₁₀H₉FO₄ | [1][3] |
| Molecular Weight | 212.17 g/mol | [1][3] |
| IUPAC Name | dimethyl 2-fluorobenzene-1,4-dicarboxylate | |
| Synonyms | 2-Fluoroterephthalic acid dimethyl ester, Dimethyl fluoroterephthalate | [1] |
| Appearance | White to off-white crystalline solid | |
| Purity | Typically ≥98% | [2] |
Physicochemical Parameters
| Property | Value | Source(s) |
| Melting Point | 83-85 °C | [1] |
| Boiling Point | 80-90 °C at 0.35 mmHg | [1] |
| Density | 1.252 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. | |
| Storage | Store at room temperature in a well-ventilated, dry place. | [2] |
Synthesis of Dimethyl 2-fluoroterephthalate: A Step-by-Step Protocol
The most direct and common laboratory-scale synthesis of Dimethyl 2-fluoroterephthalate is the Fischer esterification of its corresponding dicarboxylic acid, 2-fluoroterephthalic acid. This method is reliable and proceeds with high yields under standard laboratory conditions.
Causality Behind Experimental Choices
The Fischer esterification is an equilibrium-driven process. To drive the reaction towards the formation of the diester, a large excess of methanol is used, acting as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically performed under reflux to increase the reaction rate. The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid by neutralization with a weak base like sodium bicarbonate, followed by extraction and purification.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of Dimethyl 2-fluoroterephthalate.
Detailed Experimental Protocol
Materials:
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2-Fluoroterephthalic acid (1.0 eq)
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Anhydrous Methanol (20-30 eq, also as solvent)
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Concentrated Sulfuric Acid (0.1-0.2 eq)
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Saturated aqueous sodium bicarbonate solution
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Ethyl acetate or Dichloromethane for extraction
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroterephthalic acid and anhydrous methanol.
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the suspension.
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Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
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Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
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Workup: Dissolve the residue in ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Dimethyl 2-fluoroterephthalate can be purified by recrystallization from a minimal amount of hot methanol or by vacuum distillation (boiling point 80-90 °C at 0.35 mmHg) to afford a white crystalline solid.[1]
Spectroscopic Characterization
Unambiguous characterization of the synthesized Dimethyl 2-fluoroterephthalate is crucial for confirming its identity and purity. Below is a summary of the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the two equivalent methoxy groups (-OCH₃) and a complex multiplet pattern for the three aromatic protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals (H-F coupling).
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Predicted Chemical Shifts (CDCl₃):
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~3.9 ppm (s, 6H, 2 x -OCH₃)
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~7.5-8.2 ppm (m, 3H, Ar-H)
-
-
-
¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), while the adjacent carbons will exhibit smaller two-bond couplings (²JCF).
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Predicted Chemical Shifts (CDCl₃):
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~52 ppm (-OCH₃)
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~115-135 ppm (aromatic carbons, with C-F splitting)
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~160-165 ppm (C-F, ¹JCF ≈ 250 Hz)
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~165 ppm (carbonyl carbons)
-
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
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Key Absorptions:
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~3000 cm⁻¹: C-H stretching (aromatic and methyl)
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~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl groups
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~1200-1300 cm⁻¹: C-O stretching of the ester linkage
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~1000-1100 cm⁻¹: C-F stretching
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A vapor phase IR spectrum is available on the PubChem database for reference.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion (M⁺): m/z = 212.05 (for C₁₀H₉FO₄)
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Key Fragmentation Peaks: Loss of a methoxy group (-OCH₃, m/z = 181) and subsequent loss of carbon monoxide.
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A GC-MS spectrum is available on the PubChem database, showing a molecular ion peak at m/z 212.[4]
Applications in Drug Development and Materials Science
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Dimethyl 2-fluoroterephthalate, as a fluorinated building block, offers a versatile platform for the synthesis of novel pharmaceuticals and advanced materials.
Role as a Pharmaceutical Intermediate
While specific examples in late-stage clinical candidates are not yet widely published, the structural motifs within Dimethyl 2-fluoroterephthalate are of significant interest. The terephthalate core is present in numerous biologically active molecules, and the introduction of a fluorine atom provides a strategic point for modulating molecular properties. It can serve as a precursor for:
-
Synthesis of fluorinated analogs of known drugs: By replacing a hydrogen or other functional group with fluorine, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of existing drug scaffolds.
-
Fragment-based drug discovery: The fluorinated terephthalate moiety can be used as a fragment in screening campaigns to identify novel binding interactions with therapeutic targets.
-
Pro-drug design: The ester functionalities can be hydrolyzed in vivo to release a dicarboxylic acid, a common strategy in pro-drug development.
Potential in Polymer and Materials Science
Diesters like Dimethyl 2-fluoroterephthalate are valuable monomers for the synthesis of specialty polyesters. The presence of the fluorine atom can impart unique properties to the resulting polymers, such as:
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Enhanced Thermal Stability: The strong C-F bond can increase the degradation temperature of the polymer.
-
Chemical Resistance: Fluorinated polymers often exhibit increased resistance to chemical attack.
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Modified Optical and Dielectric Properties: The electronegativity of fluorine can alter the refractive index and dielectric constant of the material, making it suitable for applications in optics and microelectronics.
Logical Application Pathway
The following diagram illustrates the logical progression from Dimethyl 2-fluoroterephthalate to potential high-value applications.
Caption: Potential synthetic pathways from Dimethyl 2-fluoroterephthalate.
Safety and Handling
Dimethyl 2-fluoroterephthalate is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
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Hazard Statements:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Conclusion
Dimethyl 2-fluoroterephthalate is a valuable and versatile fluorinated building block. Its synthesis via Fischer esterification is straightforward and high-yielding. While its direct application in marketed drugs or widely used polymers is not yet extensively documented in publicly available literature, its structural features and physicochemical properties make it a compound of high interest for researchers in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and exploration in novel applications.
References
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PubChem. (n.d.). Dimethyl 2-fluoroterephthalate. National Center for Biotechnology Information. Retrieved from [Link]
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GSRS. (n.d.). DIMETHYL 2-FLUOROTEREPHTHALATE. Global Substance Registration System. Retrieved from [Link]
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DSpace@MIT. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]
- Bladt, D., Murray, S., Gitch, B., et al. (2011). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory.
-
Organic Syntheses. (n.d.). Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-. Retrieved from [Link]
- RSC Publishing. (2020). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. RSC Advances, 10(45), 26955-26962.
